Carnidazole-d3 is the deuterium-labeled form of Carnidazole, a 5-nitroimidazole antiprotozoal agent. Its primary and critical application is as a high-purity internal standard for quantitative analysis by mass spectrometry (MS). Specifically, it is used for the accurate determination of Carnidazole residues in complex matrices such as animal tissues, plasma, and food products, where analytical precision is essential for regulatory compliance and pharmacokinetic studies. [REFS-1, REFS-2]
For quantitative mass spectrometry, substituting Carnidazole-d3 with unlabeled Carnidazole or other nitroimidazole analogs (e.g., Metronidazole, Ronidazole) is analytically invalid. An ideal internal standard must co-elute and exhibit identical ionization behavior to the analyte to accurately compensate for matrix effects and variations in sample preparation and instrument response. [1] Deuterium labeling provides the necessary mass shift for simultaneous detection without altering these critical physicochemical properties. Using a non-isotopic analog, which will have different retention times and ionization efficiencies, or relying on external calibration alone, introduces significant, uncorrectable errors, leading to unreliable and non-compliant analytical results. [2]
Lacks the mass shift needed to serve as an internal standard; cannot be distinguished from the analyte in MS.
Differing retention times and ionization efficiencies may not correct matrix effects for carnidazole, introducing quantification bias.
Matrix suppression can exceed 40% at low concentrations; non-isotopic standards cannot compensate proportionally.
In a validated LC-MS/MS method for the simultaneous quantification of 10 nitroimidazoles in animal plasma, the use of deuterated internal standards was critical for achieving high accuracy and precision. For the related compound Metronidazole, the deuterated standard ensured accuracy ranged from 101% to 108% across multiple days and fortification levels. The precision, measured as the coefficient of variation (CV%), was between 4.9% and 15.2%. [1] This level of performance is essential for pharmacokinetic studies and is directly translatable to the use of Carnidazole-d3 for Carnidazole, as stable isotope-labeled standards are recognized as the best approach for mitigating matrix interference. [2]
| Evidence Dimension | Method Accuracy & Precision (Inter-Assay) |
| Target Compound Data | Not directly reported for Carnidazole-d3, but class performance with other deuterated nitroimidazoles is high. |
| Comparator Or Baseline | Method validation requirements (e.g., FDA/EMA guidance) typically demand accuracy within ±15% and precision (CV) ≤15%. |
| Quantified Difference | The use of a deuterated standard enabled the method to meet and exceed standard regulatory validation criteria for accuracy (101-108%) and precision (CV% 4.9-15.2%). [<a href="https://pubmed.ncbi.nlm.nih.gov/19410557/" target="_blank">1</a>] |
| Conditions | LC-MS/MS analysis of fortified bovine plasma samples over three separate days at concentrations of 3, 4.5, and 6.0 ng/mL. [<a href="https://pubmed.ncbi.nlm.nih.gov/19410557/" target="_blank">1</a>] |
This demonstrates that only a stable isotope-labeled internal standard like Carnidazole-d3 can provide the accuracy and reproducibility required for regulated bioanalytical and pharmacokinetic studies.
The use of a stable-isotope-labeled (SIL) internal standard is described as the best approach for quantitative analysis in mass spectrometry because its behavior is highly similar to the analyte, effectively correcting for matrix effects. [1] In a recent multi-residue method for veterinary drugs, matrix effects were successfully mitigated by using a deuterated internal standard, leading to high and reproducible total recovery ranging from 75.9% to 94.2% (CV% ≤ 2.5%) across various tissues. [2] Without a matched SIL standard like Carnidazole-d3, analysts must resort to less reliable and more laborious methods like matrix-matched calibration or standard addition to compensate for matrix-induced signal suppression or enhancement. [3]
| Evidence Dimension | Analyte Recovery & Reproducibility |
| Target Compound Data | High and reproducible recovery (75.9% to 94.2%) with low variability (CV% ≤ 2.5%) is achieved when using a deuterated internal standard for a related nitroimidazole. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11210427/" target="_blank">2</a>] |
| Comparator Or Baseline | Methods without a co-eluting SIL internal standard, which are susceptible to significant and unpredictable matrix effects. |
| Quantified Difference | Provides consistent, high recovery and precision, eliminating the need for extensive matrix-specific calibrations that are otherwise required. [<a href="https://link.springer.com/article/10.1186/s13765-022-00685-z" target="_blank">3</a>] |
| Conditions | UPLC-MS/MS analysis of various murine biomatrices (plasma, liver, spleen, skin) following protein precipitation. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11210427/" target="_blank">2</a>] |
Procuring Carnidazole-d3 simplifies workflows, improves data reliability, and reduces the risk of failed batches in high-throughput food safety and environmental testing labs by effectively negating matrix effects.
For food safety laboratories performing routine monitoring of nitroimidazole residues in products of animal origin, such as poultry, beef, or eggs. Carnidazole-d3 is the essential internal standard for developing and validating robust, high-throughput LC-MS/MS methods that comply with international regulatory standards for accuracy and precision. [1]
For contract research organizations (CROs) and pharmaceutical labs investigating the absorption, distribution, metabolism, and excretion (ADME) of Carnidazole. Using Carnidazole-d3 as an internal standard is critical for obtaining the accurate plasma concentration-time data needed to reliably determine key PK parameters like Cmax, AUC, and elimination half-life. [2]
For environmental testing agencies monitoring the presence of veterinary pharmaceuticals in water sources. The high sensitivity and accuracy afforded by using Carnidazole-d3 in an isotope dilution mass spectrometry method allows for reliable quantification of trace levels of Carnidazole contamination, ensuring data defensibility.